![molecular formula C14H10Cl2N2O3 B3149069 Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]- CAS No. 66505-80-4](/img/structure/B3149069.png)
Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-
Overview
Description
“Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-” is a compound with the molecular formula C14H10Cl2N2O3 . It is also known as N-Nitrosodiclofenac . This compound is a derivative of Diclofenac Acid, which is a nonsteroidal anti-inflammatory compound and a decycloxygenase (COX) inhibitor .
Molecular Structure Analysis
The compound has a molecular weight of 325.1 g/mol . The IUPAC name for this compound is 2- [2- (2,6-dichloro- N -nitrosoanilino)phenyl]acetic acid . The InChI and Canonical SMILES representations provide a detailed view of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a melting point of >115°C (dec.) . Its density is predicted to be 1.43±0.1 g/cm3 . The boiling point is predicted to be 519.2±50.0 °C . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Wastewater Treatment and Environmental Impact
Research highlights the significance of advanced treatment processes for wastewater containing toxic pollutants similar to "Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-". The combination of biological processes and granular activated carbon has been shown to remove a variety of toxic compounds effectively, potentially creating high-quality effluent that meets regulatory standards (Goodwin et al., 2018).
Antituberculosis Activity
Organotin(IV) complexes, including those with structures related to "Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-", have been scrutinized for their antituberculosis activity. These complexes exhibit a range of structural diversity and show potential as antituberculosis agents, with triorganotin(IV) complexes displaying superior activity (Iqbal et al., 2015).
Toxicity and Mutagenicity Studies
The study of 2,4-D herbicide toxicity, a compound structurally related to "Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-", has advanced rapidly, providing insights into its toxicology and mutagenicity. This research underscores the importance of assessing the environmental and health impacts of such chemicals (Zuanazzi et al., 2020).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are used for the degradation of recalcitrant compounds, including those similar to "Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-". This research outlines the effectiveness of AOPs in treating such substances, highlighting the potential for environmental remediation and pollution reduction (Qutob et al., 2022).
Mechanism of Action
Target of Action
The primary target of N-Nitrosodiclofenac, similar to its parent compound diclofenac, is the cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, are responsible for the production of prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
N-Nitrosodiclofenac inhibits the COX enzymes, thereby reducing the production of PGs . This inhibition results in decreased inflammation and pain, which is the primary therapeutic effect of NSAIDs .
Biochemical Pathways
The inhibition of COX enzymes by N-Nitrosodiclofenac affects the arachidonic acid pathway . This pathway is responsible for the production of prostanoids, including PGs . By inhibiting COX enzymes, N-Nitrosodiclofenac reduces the production of these prostanoids, thereby reducing inflammation and pain .
Pharmacokinetics
The nitrosation of diclofenac to form n-nitrosodiclofenac may alter these properties, potentially affecting its bioavailability .
Result of Action
The primary molecular and cellular effect of N-Nitrosodiclofenac’s action is the reduction of inflammation and pain. This is achieved through the inhibition of PG production, which in turn reduces the signaling of pain and inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Nitrosodiclofenac. For instance, the presence of nitrosating agents can lead to the formation of N-Nitrosodiclofenac from diclofenac . Furthermore, the pH and temperature can affect the rate of this nitrosation process .
properties
IUPAC Name |
2-[2-(2,6-dichloro-N-nitrosoanilino)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-10-5-3-6-11(16)14(10)18(17-21)12-7-2-1-4-9(12)8-13(19)20/h1-7H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJVSFHDJGEONX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)N(C2=C(C=CC=C2Cl)Cl)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315521 | |
Record name | N-Nitrosodiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]- | |
CAS RN |
66505-80-4 | |
Record name | N-Nitrosodiclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66505-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosodiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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